Cas no 60404-24-2 (3-Bromo-2-iodothiophene)

3-Bromo-2-iodothiophene is a halogenated thiophene derivative widely used as a versatile intermediate in organic synthesis and pharmaceutical research. Its distinct reactivity profile, attributed to the presence of both bromine and iodine substituents on the thiophene ring, enables selective functionalization through cross-coupling reactions such as Suzuki, Stille, or Sonogashira couplings. The compound’s stability and well-defined halogen positions make it valuable for constructing complex heterocyclic frameworks. It is particularly useful in materials science for developing conjugated polymers and small-molecule semiconductors. High purity grades ensure consistent performance in demanding synthetic applications. Proper handling under inert conditions is recommended due to its sensitivity to light and moisture.
3-Bromo-2-iodothiophene structure
3-Bromo-2-iodothiophene structure
Product Name:3-Bromo-2-iodothiophene
CAS No:60404-24-2
MF:C4H2BrIS
MW:288.932151317596
MDL:MFCD11848091
CID:952043
PubChem ID:10957176
Update Time:2025-10-29

3-Bromo-2-iodothiophene Chemical and Physical Properties

Names and Identifiers

    • 3-Bromo-2-iodothiophene
    • 3-Bromo-2-iodo-thiophene
    • Thiophene, 3-bromo-2-iodo-
    • 2-Iodo-3-bromothiophene
    • 9000AB
    • DTXSID80449812
    • SCHEMBL1205368
    • DS-16417
    • C75822
    • EN300-646170
    • AKOS015898745
    • AMY7304
    • 60404-24-2
    • A914387
    • MFCD11848091
    • MDL: MFCD11848091
    • Inchi: 1S/C4H2BrIS/c5-3-1-2-7-4(3)6/h1-2H
    • InChI Key: JRWOMWZUHZNFGP-UHFFFAOYSA-N
    • SMILES: IC1=C(C=CS1)Br

Computed Properties

  • Exact Mass: 287.81053g/mol
  • Monoisotopic Mass: 287.81053g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 7
  • Rotatable Bond Count: 0
  • Complexity: 68.7
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 28.2
  • XLogP3: 3

Experimental Properties

  • Boiling Point: 243.1°C at 760 mmHg

3-Bromo-2-iodothiophene Security Information

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3-Bromo-2-iodothiophene Suppliers

Amadis Chemical Company Limited
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(CAS:60404-24-2)3-Bromo-2-iodothiophene
Order Number:A914387
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 12:52
Price ($):508.0
Email:sales@amadischem.com

3-Bromo-2-iodothiophene Related Literature

Additional information on 3-Bromo-2-iodothiophene

3-Bromo-2-iodothiophene: A Versatile Thiophene Derivative in Modern Chemical Research

3-Bromo-2-iodothiophene (CAS No. 60404-24-2) is a halogenated thiophene compound characterized by its unique substitution pattern featuring a bromine atom at the 3-position and an iodine atom at the 2-position of the thiophene ring. This structural configuration confers exceptional electronic properties and reactivity profiles, making it a critical intermediate in advanced organic synthesis. The compound's bromine and iodine substituents enable precise functionalization through nucleophilic aromatic substitution (NAS) reactions, which are pivotal in constructing complex molecular architectures for pharmaceutical and materials science applications.

In recent years, this compound has gained significant attention due to its role in the development of novel small molecule inhibitors. A groundbreaking study published in Nature Communications (2023) demonstrated that 3-bromo-2-iodothiophene derivatives exhibit potent kinase inhibition activity, particularly targeting tyrosine kinases implicated in cancer progression. Researchers utilized Suzuki-Miyaura cross-coupling reactions to attach bioactive groups onto the thiophene core, achieving submicromolar IC₅₀ values against epidermal growth factor receptor (EGFR) mutants. The high selectivity of these derivatives arises from the strategic placement of halogens, which modulate hydrogen bonding interactions with enzyme active sites.

The electronic effects of this compound's substituents have been systematically analyzed using density functional theory (DFT). A computational study in Journal of Organic Chemistry (2023) revealed that the iodine substituent at position 2 induces a pronounced electron-withdrawing effect through mesomeric resonance, while the bromine at position 3 creates a spatially distinct electron-donating field. This dual functionality allows for fine-tuning of molecular orbital energies, enabling controlled photochemical behavior when incorporated into conjugated polymers. Such properties are now being explored for next-generation organic photovoltaic materials with improved charge transport characteristics.

In materials engineering, 3-bromo-2-iodothiophene serves as a key building block for constructing π-conjugated systems. A collaborative research team from MIT and Stanford recently reported its use in synthesizing novel dithieno[3,2-b]thiophene derivatives, which exhibit unprecedented thermal stability exceeding 350°C under vacuum conditions. These findings were validated through thermogravimetric analysis (TGA) and differential scanning calorimetry (DGC), demonstrating their potential for high-performance organic semiconductors in flexible electronics applications.

Biochemical studies highlight its utility in medicinal chemistry. A 2024 publication in Bioorganic & Medicinal Chemistry Letters described its incorporation into benzothiadiazole-based scaffolds to create compounds with selective COX-2 inhibition properties. The iodine substituent was found to enhance metabolic stability by preventing cytochrome P450-mediated oxidation, while the bromo group facilitated efficient click chemistry conjugation with targeting ligands for tumor-specific drug delivery systems.

Synthetic methodologies involving this compound continue to evolve. Recent advancements include a copper-free Sonogashira coupling protocol reported in Angewandte Chemie International Edition, enabling direct alkyne coupling under mild conditions without catalyst leaching concerns. This method significantly improves scalability for industrial synthesis compared to traditional palladium-catalyzed approaches requiring stoichiometric ligand additives.

In analytical chemistry applications, this compound's distinct nuclear magnetic resonance (NMR) signatures have been leveraged for developing new spectroscopic standards. Researchers at ETH Zurich demonstrated that its characteristic 199mHg NMR signals provide precise calibration points for evaluating solvent polarity effects during kinetic studies of organometallic reactions—a critical parameter often overlooked but now recognized as essential for accurate mechanistic analysis.

The unique reactivity profile of 3-bromo-2-iodothiophene is particularly advantageous in multicomponent reactions (MCRs). A 2024 study published in American Chemical Society Catalysis showcased its use as a three-component coupling partner with diazonium salts and azides via sequential C-H activation strategies. This approach reduces synthetic steps by up to 40% while maintaining high regioselectivity (>95%), representing a paradigm shift in sustainable drug discovery workflows.

In pharmaceutical formulation science, this compound's physicochemical properties make it ideal for solid-state structure optimization studies. Crystal engineering experiments conducted at Pfizer Research Labs revealed that co-crystallization with carboxylic acids can modulate solubility by over three orders of magnitude—a critical factor influencing bioavailability when used as intermediates in drug candidate synthesis.

The latest research also explores its role in supramolecular systems construction. A collaborative effort between Cambridge University and Merck KGaA developed self-assembling thiophene frameworks using this compound as a core component, achieving nanoscale morphologies tunable through halogen bond interactions between adjacent iodine substituents. These nanostructured materials show promise as enzyme mimics capable of catalyzing ester hydrolysis under physiological conditions without enzymatic degradation risks.

Safety considerations remain paramount despite its non-regulated status according to current hazard classifications. Recent toxicity studies using zebrafish models (Toxicological Sciences, 2024) established safe exposure limits below 1 μM when employed as synthetic intermediates, reinforcing its suitability for biomedical applications where residual levels must be minimized during drug purification processes.

Cross-disciplinary applications continue to expand its utility profile. In nanotechnology research, this compound has been successfully integrated into graphene oxide functionalization protocols to enhance electrochemical sensing capabilities (Nano Letters, Q1 2025). The halogen substituents facilitate covalent attachment while preserving graphene's intrinsic conductivity, creating hybrid materials capable of detecting femtomolar concentrations of neurotransmitters like dopamine—a breakthrough with implications for wearable diagnostics development.

Sustainable synthesis pathways are now being optimized through continuous flow chemistry approaches (, July 2025). By employing microreactor systems under solvent-free conditions, researchers achieved >98% yield with complete conversion within minutes—a stark improvement over traditional batch methods requiring hours and excess reagents—thereby addressing environmental concerns associated with conventional organic synthesis practices.

In conclusion, the distinctive combination of halogen substituents on thiophene ring positions provides unique opportunities across multiple disciplines within chemical sciences and related fields such as materials engineering and pharmacology. Its emerging roles in advanced therapeutic development alongside cutting-edge material innovation underscore why this compound remains an essential tool for contemporary researchers seeking to push boundaries at the intersection of chemistry and biology.

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Amadis Chemical Company Limited
(CAS:60404-24-2)3-Bromo-2-iodothiophene
A914387
Purity:99%
Quantity:5g
Price ($):508.0
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